2-(羟甲基)环戊醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

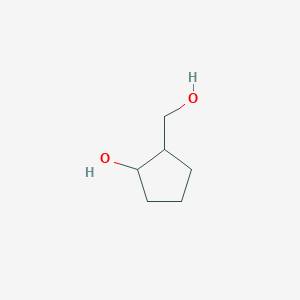

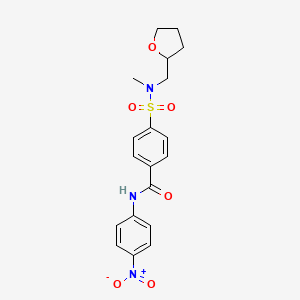

2-(Hydroxymethyl)cyclopentanol is a chemical compound with the molecular formula C6H12O2 and a molecular weight of 116.16 . It is also known by its IUPAC name, 2-(hydroxymethyl)cyclopentan-1-ol .

Synthesis Analysis

The synthesis of cyclopentanol derivatives, including 2-(Hydroxymethyl)cyclopentanol, can be achieved from cyclopentene through a two-step process: an initial addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range from 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1. For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range from 3:1 to 4:1 .

Molecular Structure Analysis

The molecular structure of 2-(Hydroxymethyl)cyclopentanol can be represented by the InChI code 1S/C6H12O2/c7-4-5-2-1-3-6(5)8/h5-8H,1-4H2 . This compound has a cyclopentane ring with a hydroxymethyl group attached .

Chemical Reactions Analysis

The chemical reactions involving 2-(Hydroxymethyl)cyclopentanol are primarily its synthesis reactions as described above. The addition-esterification and transesterification reactions involved in its synthesis are both exothermic .

Physical And Chemical Properties Analysis

2-(Hydroxymethyl)cyclopentanol is an oil at room temperature . It has a density of 1.1±0.1 g/cm³, a boiling point of 252.7±8.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 30.9±0.3 cm³, a polar surface area of 40 Ų, and a molar volume of 104.3±3.0 cm³ .

科学研究应用

有机合成中的生物催化

通过脂肪酶催化的酯交换反应对2-(羟甲基)环戊醇进行动力学分辨,展示了该化合物在合成光学活性物质的酶促过程中的重要性。这种方法突显了它在有机合成中的实用性,特别是在创建对映纯化合物方面的(Weidner, Theil, & Schick, 1994)。

燃烧和生物燃料研究

与2-(羟甲基)环戊醇密切相关的环戊醇被认为是一种对自燃具有高抵抗力的新型生物燃料。对其与羟基自由基反应的研究在理解其燃烧和大气化学方面起着关键作用,这对其作为汽油添加剂的潜在用途至关重要(Duan, Zhong, Huang, & Han, 2021)。

药物应用

与2-(羟甲基)环戊醇同属于相同结构家族的N-官能化氨基(羟甲基)环戊三醇已显示出作为GM1-神经节苷脂酶相关溶酶体酸性β-半乳糖苷酶的药理伴侣的潜力。这表明该化合物在开发溶酶体贮积病治疗方面的相关性(Schalli等人,2017)。

合成化学和催化

2-(羟甲基)环戊醇在各种合成途径中充当前体或中间体。其衍生物被用于催化转化和作为有机合成的构建块,展示了它在化学制造中的多功能性(Negishi, Iyer, & Rousset, 1989)。

生物燃料燃烧特性

对环戊醇/柴油混合燃料的研究,其中2-(羟甲基)环戊醇可能是一个衍生物,揭示了这些混合物在光学发动机中的燃烧特性。这对评估汽车替代生物燃料至关重要(Chen et al., 2020)。

安全和危害

2-(Hydroxymethyl)cyclopentanol is classified as a flammable liquid and vapor . It is harmful if swallowed and can cause serious eye irritation . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

未来方向

The hydrogenative rearrangement of biomass-derived furfurals to C5 cyclic compounds, such as cyclopentanones and cyclopentanols, offers an alternative synthesis route for acquiring oxygen-containing value-added chemicals . This process, which includes the synthesis of 2-(Hydroxymethyl)cyclopentanol, could replace traditional petroleum-based approaches and contribute to the development of green chemical industries .

属性

IUPAC Name |

2-(hydroxymethyl)cyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-4-5-2-1-3-6(5)8/h5-8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADBLZFWTJHOJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69618-32-2 |

Source

|

| Record name | 2-(hydroxymethyl)cyclopentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2454266.png)

![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one](/img/structure/B2454267.png)

![N-(2-fluorophenyl)-2-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)acetamide](/img/structure/B2454268.png)

![(Z)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)(p-tolyl)methyl)-3-hydroxy-1H-inden-1-one](/img/structure/B2454272.png)

![N-(1-{4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2454273.png)

![2-(2-fluorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2454274.png)

![(Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2454275.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-[3-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2454286.png)